molecular formula C20H18O3 B11393780 10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11393780
M. Wt: 306.4 g/mol
InChI Key: SORMBMFURSXPKY-UHFFFAOYSA-N
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Description

10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves several steps, typically starting with the preparation of the core structure followed by the introduction of tert-butyl and methyl groups. Common synthetic routes include:

Chemical Reactions Analysis

10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic rings. Common reagents and conditions for these reactions vary, but they typically involve standard organic solvents and catalysts.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-tert-butyl-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

10-tert-butyl-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C20H18O3/c1-11-17-15(16(10-22-17)20(2,3)4)9-14-12-7-5-6-8-13(12)19(21)23-18(11)14/h5-10H,1-4H3

InChI Key

SORMBMFURSXPKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C(C)(C)C)C4=CC=CC=C4C(=O)O2

Origin of Product

United States

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